molecular formula C15H16ClF3N2O2 B2703791 4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one CAS No. 2411283-84-4

4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one

Cat. No. B2703791
CAS RN: 2411283-84-4
M. Wt: 348.75
InChI Key: LLACCSQQJISAOR-UHFFFAOYSA-N
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Description

The compound “4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, as it can enhance the lipophilicity and metabolic stability of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the piperazine ring. Trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a piperazine ring act as antagonists at various neurotransmitter receptors .

properties

IUPAC Name

4-(2-chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-10(16)14(23)21-7-6-20(13(22)9-21)8-11-2-4-12(5-3-11)15(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLACCSQQJISAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoyl)-1-(4-(trifluoromethyl)benzyl)piperazin-2-one

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